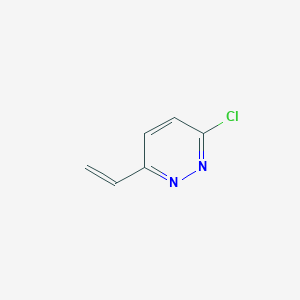
3-Chloro-6-vinylpyridazine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1,4-Dihydro-4-oxopyridinecarboxylic acids as antibacterial agents
The study by Matsumoto et al. (1984) discusses the synthesis and structure-activity relationships of various compounds, including the introduction of chloro and cyano groups at C-6 through the Sandmeyer reaction. This process was also extended to the synthesis of 6-fluoro analogues, involving the Balz-Schiemann reaction. The study underscores the potent in vitro antibacterial activity of these compounds and explores their structural-activity relationships, particularly noting the influence of substituents at C-1, C-6, and C-7 on their antibacterial potency (Matsumoto et al., 1984).
Reactions of 2-chloro-3-(β-chloroethyl)-4,6-dihydroxypyridine
Yakhontov et al. (1970) investigated the chemical properties of 2-chloro-3-(β-chloroethyl)-4,6-dihydroxypyridine, revealing its potential for transformation into derivatives of 2, 3-dihydro-5-azabenzofuran under mild conditions. The study also noted the synthesis of 6-chloro-4-methoxy-3-vinylpyridine as a derivative, showcasing the compound's reactivity and potential for further chemical transformations (Yakhontov et al., 1970).
3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine
Ather et al. (2010) presented the structural analysis of the title compound, emphasizing its planarity and the orientation of the 3-chloro-6-hydrazinylpyridazine unit. The study provided insights into the molecular arrangement and interactions within the crystal, contributing to the understanding of the compound's structural properties (Ather et al., 2010).
Large-scale synthesis of 3-chloro-5-methoxypyridazine
Bryant et al. (1995) detailed a large-scale synthesis process for 3-chloro-5-methoxypyridazine, emphasizing the protection of the pyridazinone nitrogen and the selective displacement at the 5-chloro position. This route is highlighted for its superiority over previously described syntheses, offering insights into industrial-scale production methodologies (Bryant et al., 1995).
Synthesis of the 3-chloro-6-alkoxypyridazine by Phase Transfer Catalysis
Jun-ru (2002) reported a modified synthetic route for 3-chloro-6-alkoxypyridazines, utilizing phase transfer catalysis for a more efficient and higher-yielding process. The study's findings contribute to the optimization of synthetic routes for such compounds (Jun-ru, 2002).
Mecanismo De Acción
Target of Action
Related compounds such as 3-chloro-6-pyrazolyl-picolinate derivatives have been shown to interact with the auxin signaling f-box protein 5 (afb5) in plants
Mode of Action
The exact mode of action of 3-Chloro-6-vinylpyridazine is currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to act as synthetic auxin herbicides . These compounds mimic the plant hormone auxin, leading to uncontrolled growth and eventually plant death
Biochemical Pathways
Related compounds that act as synthetic auxin herbicides are known to affect various growth and development pathways in plants . These include cell division, cell elongation, and differentiation
Result of Action
If it acts similarly to related synthetic auxin herbicides, it may cause uncontrolled growth and eventual death in plants
Análisis Bioquímico
Biochemical Properties
3-Chloro-6-vinylpyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity. Additionally, this compound can form hydrogen bonds and π-π stacking interactions with proteins, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can lead to changes in the phosphorylation status of proteins, thereby affecting gene expression and cellular responses. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to biomolecules such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of substrates. Additionally, it can activate certain receptors by mimicking the natural ligands, leading to downstream signaling events. These interactions can result in changes in gene expression, protein function, and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function and overall health. At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant change in the biological response. These studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic reactions can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters and distributed within tissues by binding to plasma proteins. The localization and accumulation of this compound in specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it may influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
3-chloro-6-ethenylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2/c1-2-5-3-4-6(7)9-8-5/h2-4H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRLHGYANPBISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


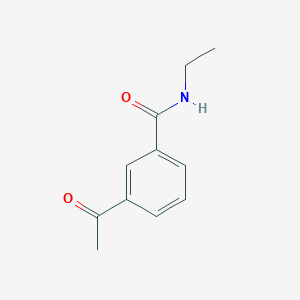
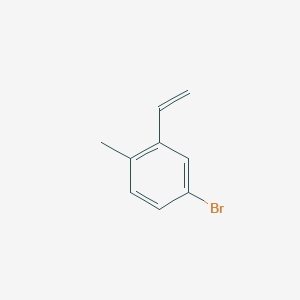

![Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate](/img/structure/B3117402.png)
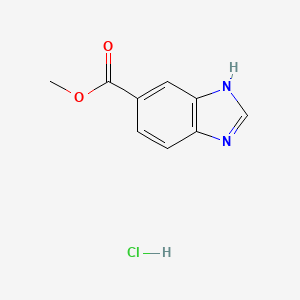
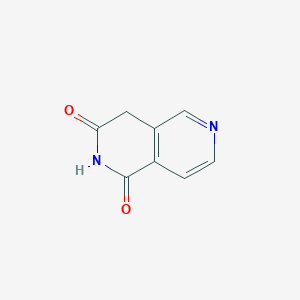
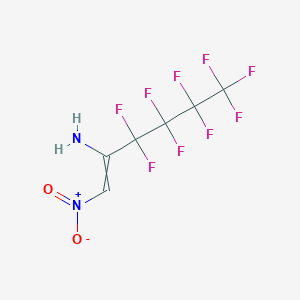
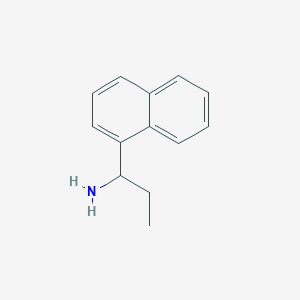
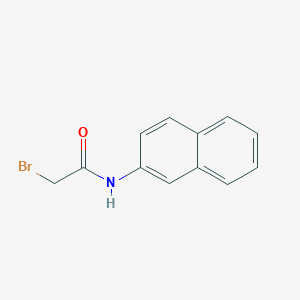

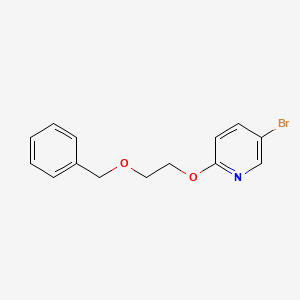

![6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117496.png)